2-bromo-N-cyclohexylpropanamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

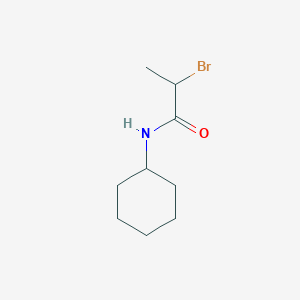

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-N-cyclohexylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYATVAAOOEQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586149 | |

| Record name | 2-Bromo-N-cyclohexylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94318-82-8 | |

| Record name | 2-Bromo-N-cyclohexylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-bromo-N-cyclohexylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2-bromo-N-cyclohexylpropanamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a putative synthetic protocol and predicted spectroscopic data based on established chemical principles and data from analogous structures.

Chemical Properties and Data

This section summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 94318-82-8 | [1] |

| Molecular Formula | C₉H₁₆BrNO | Calculated |

| Molecular Weight | 234.14 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water (Predicted) | N/A |

| Purity | Typically >95% | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of 2-bromopropanoyl chloride with cyclohexylamine. This is a standard and efficient method for forming amide bonds.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

2-Bromopropanoyl chloride

-

Cyclohexylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add cyclohexylamine (1.0 equivalent) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

-

Addition of Acyl Chloride: Slowly add a solution of 2-bromopropanoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5-7.0 | Broad singlet | 1H | N-H |

| ~ 4.4 | Quartet | 1H | CH (Br) |

| ~ 3.7 | Multiplet | 1H | N-CH (cyclohexyl) |

| ~ 1.8 | Doublet | 3H | CH ₃ |

| ~ 1.1-1.9 | Multiplets | 10H | Cyclohexyl CH ₂ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C =O (amide) |

| ~ 50 | N-C H (cyclohexyl) |

| ~ 45 | C H(Br) |

| ~ 33 | Cyclohexyl C H₂ |

| ~ 25 | Cyclohexyl C H₂ |

| ~ 24 | Cyclohexyl C H₂ |

| ~ 22 | C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, broad | N-H stretch |

| ~ 2930, 2850 | Strong | C-H stretch (aliphatic) |

| ~ 1650 | Strong | C=O stretch (Amide I) |

| ~ 1550 | Strong | N-H bend (Amide II) |

| ~ 650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 234/236 | [M]⁺ and [M+2]⁺ molecular ions (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 155 | [M - Br]⁺ |

| 99 | [Cyclohexyl-NH=C=O]⁺ |

| 83 | [Cyclohexyl]⁺ |

Biological Activity and Potential Applications

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, α-haloamides are a class of compounds known to be reactive alkylating agents and have been explored in various contexts in medicinal chemistry.

Potential Areas of Investigation

-

Enzyme Inhibition: The electrophilic carbon bearing the bromine atom could potentially react with nucleophilic residues (such as cysteine, histidine, or serine) in the active sites of enzymes, leading to irreversible inhibition.

-

Antiproliferative Agents: Many alkylating agents exhibit cytotoxic effects and have been investigated as potential anticancer agents.

-

Chemical Probes: The reactivity of the α-bromo amide moiety could be utilized in the design of chemical probes to study biological systems.

Further research is required to determine if this compound possesses any significant biological activity.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

References

Technical Guide: 2-bromo-N-cyclohexylpropanamide (CAS No. 94318-82-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 2-bromo-N-cyclohexylpropanamide is extremely limited. This guide compiles the available data and provides insights based on the general properties and reactivity of related α-bromo amides. The absence of extensive research on this specific compound necessitates a cautious interpretation of the presented information.

Introduction

This compound is an organic compound featuring a bromine atom at the alpha position to an amide carbonyl group. The presence of the electrophilic carbon and the lipophilic cyclohexyl group suggests potential applications in organic synthesis and as a candidate for biological evaluation. This document aims to provide a comprehensive overview of its known properties, a proposed synthetic route, and a hypothesized mechanism of biological action based on the reactivity of the α-bromo amide functional group.

Chemical and Physical Properties

Table 1: Identifier for this compound

| Identifier | Value |

| CAS Number | 94318-82-8[1] |

| Molecular Formula | C₉H₁₆BrNO |

| IUPAC Name | This compound |

Table 2: Quantitative Data for this compound and Related Compounds

| Property | This compound | N-Cyclohexylpropanamide[2] | 2-Bromopropanamide[3][4][5] |

| Molecular Weight ( g/mol ) | 234.14 | 155.24 | 151.99 |

| Melting Point (°C) | Not Available | Not Available | 123-125 |

| Boiling Point (°C) | Not Available | Not Available | 248.3 ± 23.0 (Predicted) |

| Solubility | Not Available | Not Available | Slightly soluble in Benzene and Chloroform |

| logP | Not Available | 1.8 | Not Available |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not described in the available literature. However, based on general principles of organic chemistry, a plausible synthetic route would involve the acylation of cyclohexylamine with 2-bromopropanoyl chloride.

Proposed Synthesis Workflow

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbonyl carbon of 2-bromopropanoyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final amide product.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of cyclohexylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 equivalents).

-

Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 2-bromopropanoyl chloride (1.0 equivalent) in the same solvent to the stirred reaction mixture. The addition should be dropwise to control the exothermic reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Characterization: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound. Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Signaling Pathways (Hypothesized)

There is no specific information regarding the biological activity or mechanism of action of this compound. However, the presence of the α-bromo amide moiety suggests that it could act as an alkylating agent.

Hypothesized Mechanism of Action: Alkylation of Biological Nucleophiles

The carbon atom bearing the bromine is electrophilic and susceptible to nucleophilic attack by biological macromolecules such as proteins and nucleic acids. Cysteine residues in proteins, with their nucleophilic thiol groups, are particularly likely targets. Alkylation of critical proteins could disrupt their function, leading to downstream cellular effects, including cytotoxicity.

Caption: Hypothesized mechanism of action for this compound.

This proposed mechanism is based on the known reactivity of other α-halo-substituted carbonyl compounds and requires experimental validation for this compound. Researchers investigating this compound should consider its potential as an alkylating agent and design experiments to test for covalent modification of cellular targets.

Conclusion

This compound remains a poorly characterized compound. This guide provides a starting point for researchers by outlining its basic identifiers, proposing a synthetic route, and postulating a potential mechanism of biological action. Further experimental investigation is crucial to determine its actual physicochemical properties, validate the proposed synthesis, and elucidate its biological effects and potential as a research tool or therapeutic agent.

References

- 1. Hit2Lead | this compound | CAS# 94318-82-8 | MFCD08669986 | BB-4024589 [hit2lead.com]

- 2. N-Cyclohexylpropanamide | C9H17NO | CID 234740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-BROMOPROPIONAMIDE CAS#: 5875-25-2 [m.chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 2-Bromopropionamide 99 5875-25-2 [sigmaaldrich.com]

An In-depth Technical Guide to 2-bromo-N-cyclohexylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 2-bromo-N-cyclohexylpropanamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to provide a detailed and predictive analysis for research and development purposes.

Chemical Properties and Data

This compound is a halogenated amide with the IUPAC name This compound . Its chemical structure consists of a propanamide backbone with a bromine atom at the alpha position and an N-cyclohexyl substituent.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₁₆BrNO | - |

| Molecular Weight | 234.13 g/mol | Calculated |

| CAS Number | 94318-82-8 | Chemical Supplier |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water (predicted). | - |

| LogP | 2.24 (predicted) | Chemical Supplier |

Synthesis of this compound

Proposed Experimental Protocol

Reaction:

Cyclohexylamine + 2-Bromopropionyl bromide → this compound + Triethylamine hydrobromide

Materials:

-

Cyclohexylamine (1.0 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromopropionyl bromide (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthesis Workflow Diagram

Predicted Spectroscopic Data

No experimental spectra for this compound are publicly available. The following are predictions based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - N-H proton: A broad singlet or doublet around δ 6.0-7.5 ppm. - CH-Br proton: A quartet around δ 4.2-4.5 ppm. - N-CH of cyclohexyl: A multiplet around δ 3.6-3.9 ppm. - CH₃ group: A doublet around δ 1.8-2.0 ppm. - Cyclohexyl CH₂ protons: A series of broad multiplets between δ 1.0-2.0 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): A signal around δ 168-172 ppm. - N-CH of cyclohexyl: A signal around δ 48-52 ppm. - CH-Br carbon: A signal around δ 45-50 ppm. - Cyclohexyl carbons: Signals in the range of δ 24-34 ppm. - Methyl carbon (CH₃): A signal around δ 20-25 ppm. |

| IR Spectroscopy | - N-H stretch: A sharp peak around 3300-3400 cm⁻¹. - C-H stretches (aliphatic): Peaks in the range of 2850-2950 cm⁻¹. - Amide I band (C=O stretch): A strong, sharp peak around 1640-1680 cm⁻¹. - Amide II band (N-H bend): A peak around 1520-1560 cm⁻¹. - C-Br stretch: A peak in the fingerprint region, around 500-650 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): Two peaks of similar intensity at m/z 233 and 235, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. - Major Fragments: Loss of Br (M-79/81), loss of the cyclohexyl group, and cleavage of the amide bond. |

Potential Biological Activity and Applications

While there is no direct research on the biological effects of this compound, the structural motifs present in the molecule, namely the N-cyclohexyl amide and the α-bromo amide, are found in compounds with known biological activities.[5][6][7][8][9]

-

Antimicrobial Activity: Many N-cyclohexyl amide derivatives have been reported to possess antibacterial and antifungal properties.[6][7][8] The lipophilic cyclohexyl group can facilitate the transport of the molecule across microbial cell membranes. The α-bromo amide moiety can act as an electrophile, potentially alkylating key enzymes or proteins within the microorganism, leading to cell death.

-

Anticancer Activity: Some α-haloamides have been investigated as potential anticancer agents.[10] The electrophilic nature of the α-bromo group could lead to the alkylation of DNA or proteins involved in cell proliferation, potentially inducing apoptosis.

Hypothetical Signaling Pathway for Anticancer Activity

Given the potential for α-bromo amides to induce cellular damage, a plausible mechanism of anticancer action could involve the activation of the intrinsic apoptotic pathway. This is a hypothetical pathway and has not been experimentally validated for this compound.

Safety and Handling

No specific safety data for this compound is available. Based on the reactivity of α-bromo amides, the compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation, particularly in the fields of antimicrobial and anticancer research. This guide provides a foundational understanding of its properties and a framework for its synthesis and potential biological evaluation. Further experimental studies are required to validate the predicted properties and explore its therapeutic potential.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Cyclohexyl amide-based novel bacterial topoisomerase inhibitors with prospective GyrA-binding fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Introduction of the α-ketoamide structure: en route to develop hydrogen peroxide responsive prodrugs - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00910H [pubs.rsc.org]

An In-depth Technical Guide to 2-bromo-N-cyclohexylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and a representative synthetic protocol for 2-bromo-N-cyclohexylpropanamide. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Compound Data

This compound is a chemical compound belonging to the amide functional group. Its structure incorporates a bromine atom at the alpha position to the carbonyl group, and a cyclohexyl substituent on the amide nitrogen. This combination of features makes it a potential building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C9H16BrNO |

| Molecular Weight | 234 g/mol [1] |

| CAS Number | 94318-82-8[1] |

| Canonical SMILES | CC(Br)C(=O)NC1CCCCC1 |

| LogP | 2.24[1] |

| Rotatable Bonds | 2[1] |

Chemical Structure

The chemical structure of this compound consists of a propanamide backbone. A bromine atom is attached to the second carbon atom (the alpha-carbon) of the propanoyl group. The nitrogen atom of the amide is substituted with a cyclohexyl ring.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on the general principles of amide synthesis from an acyl chloride and a primary amine, a common and efficient method for forming amide bonds.[2][3]

Objective: To synthesize this compound from 2-bromopropanoyl chloride and cyclohexylamine.

Materials:

-

2-bromopropanoyl chloride

-

Cyclohexylamine

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

-

In a clean, dry round-bottom flask, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

In a separate dropping funnel, prepare a solution of 2-bromopropanoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the 2-bromopropanoyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes. A precipitate of triethylammonium chloride will form.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water to the flask.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product may be further purified by recrystallization or column chromatography if necessary.

Safety Precautions: 2-bromopropanoyl chloride is a corrosive and lachrymatory substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound from its primary reactants.

Caption: Synthetic pathway of this compound.

References

physical and chemical properties of 2-bromo-N-cyclohexylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-bromo-N-cyclohexylpropanamide, a halogenated amide of interest in synthetic chemistry and potential pharmaceutical research. Due to the limited availability of public experimental data for this specific compound, this guide also includes predicted properties and generalized experimental protocols based on structurally similar molecules. This document is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and evaluation of this and related compounds.

Core Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 94318-82-8 | [1] |

| Molecular Formula | C₉H₁₆BrNO | [1] |

| Molecular Weight | 234.135 g/mol | [1] |

| IUPAC Name | This compound | Chemcd |

| SMILES | CC(C(=O)NC1CCCCC1)Br | [1] |

| InChI | InChI=1S/C9H16BrNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12) | [1] |

| InChIKey | DFYATVAAOOEQOX-UHFFFAOYSA-N | [1] |

| Purity | 95.0% (as referenced by some suppliers) | [2] |

Note: Properties such as melting point, boiling point, and solubility are not currently available from public experimental sources.

Proposed Synthesis Protocol

A specific, validated synthesis protocol for this compound is not publicly documented. However, a plausible synthetic route can be proposed based on standard amidation reactions of acyl halides with primary amines. A representative procedure, adapted from the synthesis of structurally similar N-substituted 2-bromoalkanamides, is detailed below.

Reaction: Acylation of cyclohexylamine with 2-bromopropanoyl bromide.

Materials:

-

Cyclohexylamine

-

2-Bromopropanoyl bromide

-

Anhydrous polar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine and triethylamine (1.1 equivalents) in the chosen anhydrous solvent. Cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Halide: Slowly add a solution of 2-bromopropanoyl bromide (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

The following diagram illustrates the proposed synthetic workflow.

References

2-bromo-N-cyclohexylpropanamide safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-cyclohexylpropanamide (CAS No. 94318-82-8), a halogenated amide of interest in synthetic and medicinal chemistry. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide amalgamates available data with information from structurally related molecules to provide a thorough understanding of its properties, synthesis, and potential reactivity. This document is intended to serve as a valuable resource for professionals in research and drug development, offering insights into its safe handling, synthesis, and potential applications.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively published, the following table summarizes its known properties and provides data for analogous compounds for comparative purposes.

| Property | This compound | 2-bromo-1-cyclohexylpropan-1-one (Analogue)[1] | N-Cyclohexylbenzamide (Analogue) |

| CAS Number | 94318-82-8 | 101714-60-7 | 1759-68-8 |

| Molecular Formula | C₉H₁₆BrNO | C₉H₁₅BrO | C₁₃H₁₇NO |

| Molecular Weight | 234.13 g/mol | 219.12 g/mol | 203.28 g/mol |

| Appearance | Solid | - | White to off-white solid |

| Stereochemistry | Racemic | - | - |

| Melting Point | Not reported | Not reported | Influenced by molecular structure |

| Boiling Point | Not reported | Not reported | Not reported |

| Solubility | Not reported | Not reported | Low in water; soluble in ethanol and acetone |

Safety and Handling

A complete Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a conservative approach to handling is imperative, drawing upon the hazard profiles of similar α-bromo amides and N-cyclohexyl compounds.

Hazard Identification (Inferred)

Based on the GHS classifications of the structurally similar compound 2-bromo-1-cyclohexylpropan-1-one, the following hazards can be anticipated[1]:

| Hazard Class | GHS Classification | Precautionary Statements |

| Flammability | Combustible liquid (inferred) | Keep away from heat, sparks, and open flames. |

| Skin Corrosion/Irritation | Causes skin irritation (inferred) | Wear protective gloves and clothing. Wash skin thoroughly after handling. |

| Eye Damage/Irritation | Causes serious eye irritation (inferred) | Wear eye and face protection. Rinse cautiously with water for several minutes if in eyes. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (inferred) | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only in a well-ventilated area. |

First-Aid Measures (Recommended)

| Exposure Route | First-Aid Procedure |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Use personal protective equipment (PPE) as described below.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |

Synthesis and Reactivity

Synthesis

This compound is typically synthesized via the amidation of an α-bromo acyl halide with cyclohexylamine. A general protocol for this type of reaction is the Schotten-Baumann reaction.

Experimental Protocol: Representative Synthesis of an N-substituted α-bromo amide

-

Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add an appropriate base, such as triethylamine or pyridine (1.0-1.2 equivalents), to the amine solution. The base acts as a scavenger for the hydrogen halide byproduct.

-

Addition of Acyl Halide: Cool the reaction mixture in an ice bath. Slowly add 2-bromopropanoyl bromide or chloride (1.0 equivalent) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Logical Workflow for the Synthesis of this compound

References

An In-depth Technical Guide to 2-Bromo-N-cyclohexylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-N-cyclohexylpropanamide, including its commercial availability, chemical properties, a detailed synthesis protocol, and a discussion of the potential biological significance of related compounds.

Commercial Availability

This compound is available from several chemical suppliers as a research chemical. The purity and quantity offered may vary by supplier. It is crucial to obtain a certificate of analysis (CoA) from the supplier to confirm the identity and purity of the compound.

| Supplier | CAS Number | Purity | Notes |

| ChemBridge | 94318-82-8 | 95% | Available in milligram to gram quantities.[1] |

| Fluorochem | 94318-82-8 | - | Listed in catalog.[2] |

| BLD Pharm | 94318-82-8 | - | Product available.[3] |

| abcr Gute Chemie | 94318-82-8 | 95% | -[4] |

| Chemcd | 94318-82-8 | - | Listed with basic properties.[5] |

Chemical Properties

| Property | Value |

| CAS Number | 94318-82-8[1][2][3][4][5] |

| Molecular Formula | C₉H₁₆BrNO |

| Molecular Weight | 234.13 g/mol [5] |

| Appearance | Solid (based on typical amide properties) |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis of this compound

General Experimental Protocol

The following is a generalized experimental protocol based on established methods for amide synthesis.

Materials:

-

2-Bromopropionyl bromide

-

Cyclohexylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Bromide: Slowly add a solution of 2-bromopropionyl bromide (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture. The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Synthesis Workflow Diagram

References

The Synthetic Utility of 2-Bromo-N-cyclohexylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-N-cyclohexylpropanamide is a halogenated amide that, while not extensively documented in dedicated literature, belongs to the versatile class of α-haloamides. These compounds are recognized as valuable intermediates in organic synthesis, primarily serving as electrophilic building blocks for the introduction of a substituted propanamide moiety. The presence of the bromine atom at the α-position to the carbonyl group activates the molecule for nucleophilic substitution, making it a key reagent for forming new carbon-heteroatom and carbon-carbon bonds. This guide will delineate the synthesis, core reactivity, and synthetic applications of this compound, drawing upon the well-established chemistry of analogous α-bromo amides.

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step sequence: first, the formation of the N-cyclohexylpropanamide, followed by α-bromination.

Step 1: Synthesis of N-Cyclohexylpropanamide

The most common method for forming the amide bond is the reaction of cyclohexylamine with a propanoyl halide (e.g., propanoyl chloride) or propanoic anhydride.[1] The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Step 2: α-Bromination

The selective bromination at the α-position of the resulting N-cyclohexylpropanamide can be achieved using standard brominating agents for carbonyl compounds. Common reagents include N-bromosuccinimide (NBS) in the presence of a radical initiator or Br₂ under acidic conditions, often with a phosphorus halide catalyst (Hell-Volhard-Zelinsky reaction).[2][3]

Core Role in Organic Synthesis: An Electrophilic Building Block

The primary role of this compound in organic synthesis is as an alkylating agent . The electron-withdrawing nature of the adjacent carbonyl group and the electronegativity of the bromine atom make the α-carbon susceptible to attack by a wide range of nucleophiles. This reactivity allows for the construction of more complex molecules with a core N-cyclohexylpropanamide structure.

Reactions with Nucleophiles

This compound is expected to react with various nucleophiles in SN2-type reactions, leading to the displacement of the bromide ion.[4]

-

N-Alkylation: Amines (primary, secondary, and anilines) can act as nucleophiles to displace the bromide, forming α-amino-N-cyclohexylpropanamides. These products are derivatives of the amino acid alanine and can be valuable in medicinal chemistry.[4]

-

O-Alkylation: Alcohols and phenols can react, typically in the presence of a base, to yield α-alkoxy- or α-aryloxy-N-cyclohexylpropanamides.

-

S-Alkylation: Thiols are excellent nucleophiles and are expected to react readily to form α-thioether derivatives.[2]

-

C-Alkylation: Carbon nucleophiles, such as enolates or organometallic reagents, can be used to form new carbon-carbon bonds at the α-position.

The general scheme for these reactions is presented below:

Figure 1: General reaction pathway for the nucleophilic substitution of this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Cyclohexylpropanamide

-

To a stirred solution of cyclohexylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add propanoyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-cyclohexylpropanamide, which can be purified by recrystallization or chromatography.

Protocol 2: α-Bromination of N-Cyclohexylpropanamide

-

To a solution of N-cyclohexylpropanamide (1.0 eq) in a suitable solvent such as CCl₄, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to afford the crude this compound, which should be purified by column chromatography.

Protocol 3: General Nucleophilic Substitution

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add the desired nucleophile (1.0-1.5 eq) and, if necessary, a base (e.g., K₂CO₃ or Et₃N) to neutralize the generated HBr.

-

Heat the reaction mixture (e.g., to 50-80 °C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the resulting α-substituted-N-cyclohexylpropanamide by column chromatography or recrystallization.

Data Presentation

The following tables summarize representative data for reactions of analogous α-bromo amides with various nucleophiles. The yields and conditions can be considered indicative of what might be expected for reactions with this compound.

Table 1: Synthesis of α-Amino Amides from α-Bromo Amides

| Entry | α-Bromo Amide | Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-N-benzylpropanamide | Piperidine | K₂CO₃ | DMF | 60 | 4 | 85 |

| 2 | 2-Bromo-N-phenylacetamide | Morpholine | Et₃N | CH₃CN | 80 | 6 | 78 |

| 3 | 2-Bromo-N,N-diethylacetamide | Aniline | NaHCO₃ | Ethanol | Reflux | 12 | 65 |

Table 2: Synthesis of α-Alkoxy and α-Thio Amides from α-Bromo Amides

| Entry | α-Bromo Amide | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-N-benzylpropanamide | Sodium methoxide | - | Methanol | 25 | 2 | 92 |

| 2 | 2-Bromo-N-phenylacetamide | Phenol | K₂CO₃ | Acetone | Reflux | 8 | 75 |

| 3 | 2-Bromo-N,N-diethylacetamide | Sodium thiophenoxide | - | DMF | 25 | 1 | 95 |

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the synthesis of this compound to its application in the synthesis of derivatives.

References

The Strategic Role of 2-bromo-N-cyclohexylpropanamide in Synthetic Chemistry: A Technical Primer

For Immediate Release

A comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical intermediate, 2-bromo-N-cyclohexylpropanamide. This document outlines its chemical properties, synthesis, and critical role in advanced organic synthesis.

Introduction

This compound is a valuable chemical intermediate, distinguished by its bifunctional nature. The presence of both an amide and a reactive alpha-bromo group makes it a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a detailed overview of its properties, a general synthesis protocol, and its applications as a key intermediate.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published in publicly available literature, its properties can be inferred from its structural analogues and the general characteristics of α-bromo amides.

Table 1: Physicochemical Properties of this compound and a Related Analogue

| Property | This compound | N-cyclohexylpropanamide (Analogue)[1] |

| CAS Number | 94318-82-8 | 1126-56-3[2] |

| Molecular Formula | C₉H₁₆BrNO | C₉H₁₇NO[1] |

| Molecular Weight | 234.13 g/mol | 155.24 g/mol [1] |

| Appearance | White to off-white solid (predicted) | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Data not available |

| Purity (Typical) | ≥95% | Not applicable |

Synthesis of this compound: A General Protocol

The synthesis of this compound can be achieved through a two-step process, starting with the amidation of a propanoyl halide with cyclohexylamine, followed by alpha-bromination of the resulting amide.

Step 1: Synthesis of N-cyclohexylpropanamide

In this initial step, cyclohexylamine is acylated using propanoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol:

-

To a stirred solution of cyclohexylamine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an inert solvent such as dichloromethane (DCM) at 0 °C, add propanoyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-cyclohexylpropanamide.

Step 2: α-Bromination of N-cyclohexylpropanamide

The second step involves the selective bromination at the alpha-position of the propanamide backbone. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) under radical initiation conditions.

Experimental Protocol:

-

Dissolve N-cyclohexylpropanamide (1.0 eq) in a suitable solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a radical initiator (e.g., benzoyl peroxide, 0.1 eq).

-

Reflux the mixture and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with sodium thiosulfate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain this compound.

Role as a Chemical Intermediate in Drug Development

α-bromo amides are valuable precursors in the synthesis of a variety of biologically active molecules. The bromine atom serves as a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity is harnessed to introduce diverse functionalities.

Nucleophilic Substitution Reactions

This compound can react with a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce new side chains. This is a fundamental strategy for building molecular diversity in drug discovery programs. For instance, reaction with a primary or secondary amine can lead to the formation of α-amino amides, a common scaffold in many pharmaceutical agents.

Synthesis of Heterocyclic Compounds

The reactivity of this compound can be exploited for the construction of heterocyclic rings, which are prevalent in medicinal chemistry. Intramolecular cyclization reactions, or intermolecular reactions with bifunctional nucleophiles, can lead to the formation of lactams, piperazines, morpholines, and other important heterocyclic systems.

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis, particularly in the development of new therapeutic agents. Its synthesis is straightforward, and its reactivity allows for the introduction of a wide range of functional groups and the construction of complex molecular architectures. Further exploration of the reactions of this and similar α-bromo amides is a promising avenue for the discovery of novel bioactive compounds.

References

The Multifaceted Biological Activities of N-Cyclohexyl Substituted Amides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-cyclohexyl substituted amides have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their potential therapeutic applications, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

Anti-inflammatory and Analgesic Activities

N-cyclohexyl substituted amides have shown significant potential in the management of inflammation and pain. Several studies have synthesized and evaluated various derivatives for their ability to mitigate inflammatory responses.

Quantitative Data: Anti-inflammatory and Analgesic Activities

| Compound Class | Specific Compound/Series | Assay | Endpoint | Result | Reference |

| N-[4-(alkyl)cyclohexyl]-substituted benzamides | N-[4-(tert-butyl)cyclohexyl]-substituted benzamides | Carrageenan-induced paw edema in rats | Inhibition of edema | Dose-dependent anti-inflammatory effect | [1] |

| N-[4-(alkyl)cyclohexyl]-substituted benzamides | N-[4-(ethyl)cyclohexyl]-substituted benzamides | Acetic acid-induced writhing in mice | Reduction in writhing | Significant analgesic activity | [1] |

| Cyclohexyl-N-acylhydrazones | LASSBio-1515 and analogues | Carrageenan-induced peritonitis in mice | Inhibition of cell migration | Potent anti-inflammatory activity | |

| Cyclohexyl-N-acylhydrazones | Compound 13 (a cyclohexyl-N-acylhydrazone derivative) | Neuropathic pain model | Analgesic effect | Stood out as a prototype for treating acute and chronic pain |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This protocol is a standard in vivo method for evaluating the anti-inflammatory activity of novel compounds.

Materials:

-

Wistar rats (150-200 g)

-

Test compounds (N-cyclohexyl substituted amides)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Indomethacin (positive control)

-

1% (w/v) carrageenan solution in sterile saline

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compounds or vehicle orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.

Signaling Pathway: Inhibition of NF-κB Signaling by Cinnamaldehyde-related Compounds

Cinnamaldehyde, a precursor for N-cyclohexyl cinnamamides, has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB through multiple signaling pathways, including NIK/IKK, ERK, and p38 MAPK. This provides a plausible mechanism for the anti-inflammatory effects of related N-cyclohexyl substituted amides.[2]

Anticancer Activity

The N-cyclohexyl amide scaffold is present in a number of compounds investigated for their potential as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines.

Quantitative Data: Anticancer Activity

| Compound Class | Specific Compound/Series | Cell Line | Assay | Endpoint | Result (IC₅₀) | Reference |

| Dexibuprofen amides | N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl)propanamide | MCF-7 (Breast) | SRB assay | Growth Inhibition | 0.01 ± 0.002 µM | [3] |

| Dexibuprofen amides | N-(2-chlorophenyl)-2-(4-isobutylphenyl)propanamide | MCF-7 (Breast) | SRB assay | Growth Inhibition | 0.03 ± 0.004 µM | [3] |

| Betulonic acid amides | N-[3-oxolup-20(29)-en-28-oyl]methylpropargilamine (EB171) | MCF-7 (Breast) | WST-1 assay | Cytotoxicity | ~40% viability reduction at 20 µM | [4] |

| Betulonic acid amides | N-[3-oxolup-20(29)-en-28-oyl]methylpropargilamine (EB171) | A375 (Melanoma) | WST-1 assay | Cytotoxicity | 17 µM | [4] |

| α-Amino amide analogs | (RS)-N-(2-(Cyclohexylamino)-2-oxo-1-phenylethyl)-N-phenylpropiolamide | HL-60 (Leukemia) | Dose-response | Cytotoxicity | Dose-dependent | [5] |

| α-Amino amide analogs | (RS)-N-(2-(Cyclohexylamino)-2-oxo-1-phenylethyl)-N-phenylpropiolamide | K562 (Leukemia) | Dose-response | Cytotoxicity | Dose-dependent | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (N-cyclohexyl substituted amides) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathway: Modulation of the MAPK Pathway

Certain polyisoprenylated cysteinyl amide inhibitors containing a cyclohexyl amide moiety have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer.[6] These compounds can stimulate the phosphorylation of key proteins in this pathway, such as MEK1/2 and ERK1/2, which can paradoxically lead to pro-apoptotic effects in some cancer cells.[6]

Antimicrobial Activity

N-cyclohexyl substituted amides have also been explored for their antimicrobial properties, exhibiting activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

| Compound Class | Specific Compound/Series | Organism | Assay | Result (MIC/Inhibition) |

| 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid amides | Compound 2 | Aspergillus fumigatus | Agar tube dilution | 96.5% inhibition |

| 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid amides | Compound 6 | Helminthosporium sativum | Agar tube dilution | 93.7% inhibition |

| 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid amides | Compound 3 | Bacillus subtilis | 37.6% inhibition | |

| 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid amides | Compound 4 | Pseudomonas aeruginosa | 33.2% inhibition |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds (N-cyclohexyl substituted amides)

-

Standard antimicrobial agent (positive control)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Add the inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration at which no growth is observed.

Synthesis of N-Cyclohexyl Substituted Amides

A common method for the synthesis of N-cyclohexyl amides involves the reaction of a carboxylic acid with a cyclohexylamine derivative.

General Experimental Workflow for Synthesis

Detailed Protocol: Synthesis of N-Cyclohexyl-N-methyloctanamide

This protocol provides a specific example of the synthesis of a tertiary N-cyclohexyl amide.

Materials:

-

Octanoic acid

-

Thionyl chloride

-

N-cyclohexylmethylamine

-

Triethylamine

-

Petroleum ether (or n-hexane)

-

6 M HCl

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Acyl Chloride Formation: In a fume hood, heat a mixture of octanoic acid and thionyl chloride at 76°C for 1 hour. Remove the excess thionyl chloride using a rotary evaporator.

-

Amide Coupling: Dissolve the resulting octanoyl chloride in petroleum ether. In a separate beaker, prepare a mixture of N-cyclohexylmethylamine and triethylamine in an ice bath. Slowly add the octanoyl chloride solution to the amine mixture under stirring. Continue stirring at room temperature for 2 hours.

-

Workup and Isolation: Wash the reaction mixture sequentially with distilled water, 6 M HCl, water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

-

Drying and Evaporation: Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography, if necessary.

Conclusion

N-cyclohexyl substituted amides represent a promising class of compounds with diverse biological activities. Their demonstrated anti-inflammatory, analgesic, anticancer, and antimicrobial properties warrant further investigation. The synthetic accessibility of this scaffold allows for the generation of diverse libraries for structure-activity relationship studies. The experimental protocols and insights into the potential mechanisms of action provided in this guide aim to support and accelerate the research and development of novel therapeutics based on the N-cyclohexyl amide core structure. Future work should focus on elucidating the precise molecular targets and further exploring the in vivo efficacy and safety profiles of lead compounds.

References

- 1. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the N-acylation of Cyclohexylamine with 2-bromopropionyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-acylation of cyclohexylamine with 2-bromopropionyl chloride to synthesize N-cyclohexyl-2-bromopropionamide. This reaction is a classic example of nucleophilic acyl substitution, a fundamental transformation in organic synthesis. The resulting amide contains a reactive bromine atom, making it a valuable intermediate for further functionalization in the development of novel chemical entities and potential pharmaceutical agents. This document outlines the reaction mechanism, a detailed experimental protocol, and potential applications of the product.

Introduction

The N-acylation of amines with acyl chlorides is a robust and widely used method for the formation of amide bonds.[1][2] The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine acts as a nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride.[3][4] Subsequent elimination of a chloride ion and deprotonation of the nitrogen atom yields the corresponding N-substituted amide.[1] The synthesis of N-cyclohexyl-2-bromopropionamide is of interest as the product contains both a bulky, lipophilic cyclohexyl group and a reactive α-bromo amide functionality. This combination of features makes it a potentially useful building block in medicinal chemistry and materials science.

Reaction Mechanism

The N-acylation of cyclohexylamine with 2-bromopropionyl chloride follows a nucleophilic addition-elimination pathway.

Caption: Nucleophilic addition-elimination mechanism for the N-acylation of cyclohexylamine.

Experimental Protocol

This protocol describes a general method for the synthesis of N-cyclohexyl-2-bromopropionamide.

Caption: Experimental workflow for the synthesis of N-cyclohexyl-2-bromopropionamide.

References

Application Notes and Protocols: 2-Bromo-N-cyclohexylpropanamide as a Versatile Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utility of 2-bromo-N-cyclohexylpropanamide as a versatile alkylating agent for the synthesis of novel molecular entities with potential therapeutic applications. Detailed protocols for the alkylation of various nucleophiles are presented, along with data on reaction efficiency. Furthermore, we explore the potential of the resulting N-cyclohexylpropanamide derivatives as modulators of key signaling pathways implicated in disease, thereby highlighting their relevance in drug discovery and development.

Introduction

Alkylating agents are fundamental tools in organic synthesis and medicinal chemistry, enabling the covalent modification of molecules to generate new chemical entities with tailored properties. This compound is an alpha-bromo amide that serves as a potent electrophile, reacting with a wide range of nucleophiles to form stable carbon-heteroatom or carbon-carbon bonds. The presence of the N-cyclohexylpropanamide moiety is of particular interest, as derivatives containing this scaffold have been reported to exhibit promising biological activities, including antiproliferative and antimicrobial effects.

This document outlines the synthetic utility of this compound and provides detailed experimental protocols for its use in alkylation reactions.

General Reaction Scheme

This compound readily reacts with various nucleophiles (Nu-H), such as amines, thiols, and phenols, in the presence of a suitable base to yield the corresponding alkylated products. The general reaction is depicted below:

General Alkylation Reaction

A general reaction scheme for the alkylation of nucleophiles using this compound.

Experimental Protocols

General Protocol for Alkylation using Potassium Carbonate

This protocol describes a general method for the alkylation of a nucleophile with this compound using potassium carbonate as the base.

Materials:

-

This compound

-

Nucleophile (e.g., amine, thiol, or phenol)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask, add the nucleophile (1.0 eq.).

-

Add anhydrous acetonitrile to dissolve the nucleophile.

-

Add anhydrous potassium carbonate (2.0 eq.) to the mixture.

-

Add this compound (1.2 eq.) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to reflux (40-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired alkylated product.

Microwave-Assisted Protocol for Alkylation

This protocol outlines a rapid, microwave-assisted method for the alkylation reaction.

Materials:

-

This compound

-

Nucleophile

-

Potassium hydroxide (KOH) and Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst

-

Microwave reactor vials

Procedure:

-

In a microwave reactor vial, mix the nucleophile (1.0 eq.), this compound (1.5 eq.), powdered KOH (4.0 eq.), powdered K₂CO₃ (4.0 eq.), and a catalytic amount of TBAB (0.1 eq.).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a short duration (e.g., 5-30 minutes), monitoring the pressure.

-

After the reaction is complete, cool the vial to room temperature.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation

The following table summarizes the hypothetical results for the alkylation of various nucleophiles with this compound using the general protocol described in section 3.1.

| Entry | Nucleophile | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | 2-(Phenylamino)-N-cyclohexylpropanamide | 12 | 85 |

| 2 | Thiophenol | 2-(Phenylthio)-N-cyclohexylpropanamide | 8 | 92 |

| 3 | Phenol | 2-Phenoxy-N-cyclohexylpropanamide | 24 | 78 |

| 4 | Benzylamine | 2-(Benzylamino)-N-cyclohexylpropanamide | 10 | 88 |

| 5 | Morpholine | 2-Morpholino-N-cyclohexylpropanamide | 6 | 95 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-cyclohexylpropanamide derivatives.

A diagram illustrating the experimental workflow.

Hypothetical Signaling Pathway Modulation

Derivatives of N-cyclohexylpropanamide may exert their biological effects by modulating key cellular signaling pathways. The diagram below illustrates a hypothetical mechanism where a synthesized derivative inhibits a kinase cascade involved in cell proliferation.

A hypothetical signaling pathway inhibited by a synthesized derivative.

Conclusion

This compound is a valuable and versatile alkylating agent for the synthesis of a diverse range of N-cyclohexylpropanamide derivatives. The protocols provided herein are robust and can be adapted for various nucleophiles. The potential for the resulting compounds to modulate key biological pathways makes this synthetic strategy highly relevant for academic research and industrial drug discovery programs. Further investigation into the biological activities of these novel compounds is warranted.

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-bromo-N-cyclohexylpropanamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 2-bromo-N-cyclohexylpropanamide, a versatile building block in synthetic and medicinal chemistry. The protocols detailed below are designed to guide researchers in the synthesis of novel α-substituted N-cyclohexylpropanamide derivatives, which are of significant interest in drug discovery due to their potential as bioactive molecules.

Introduction

This compound is an α-bromo amide that serves as an excellent electrophile for nucleophilic substitution reactions. The presence of the bromine atom at the α-position to the carbonyl group activates the carbon for attack by a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups, leading to the synthesis of diverse libraries of compounds with potential therapeutic applications. The resulting N-cyclohexyl-α-amino amides and their derivatives are scaffolds found in molecules with reported biological activities, including as enzyme inhibitors.

The primary mechanism for these reactions is typically a bimolecular nucleophilic substitution (S(_N)2), where the nucleophile attacks the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the α-carbon is chiral. The reaction rate is influenced by the strength of the nucleophile, the solvent, and the reaction temperature.

General Reaction Mechanism: S(_N)2 Pathway

The nucleophilic substitution on this compound generally proceeds via an S(_N)2 mechanism. This is a one-step process where the incoming nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the bromide leaving group.

Caption: General S(_N)2 mechanism for the nucleophilic substitution of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic substitution of this compound with representative nitrogen and oxygen nucleophiles.

Protocol 1: Synthesis of 2-azido-N-cyclohexylpropanamide

This protocol describes the substitution of the bromide with an azide group, a versatile functional group that can be further transformed, for example, into an amine via reduction. The procedure is adapted from the synthesis of 2-azidoethanol from 2-bromoethanol.[1]

Materials:

-

This compound

-

Sodium azide (NaN(_3))

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours. The reaction can be gently heated to 50-60 °C to increase the rate if necessary.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel if necessary.

Expected Product Characterization Data (Estimated):

| Analysis | Expected Result |

| ¹H NMR | Signals corresponding to the cyclohexyl group, the propanamide backbone, and a characteristic shift for the proton alpha to the azide group. |

| ¹³C NMR | Signals for the cyclohexyl ring, the carbonyl carbon, and the carbon bearing the azide group. |

| IR (cm⁻¹) | A strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (N(_3)) stretch, along with amide C=O and N-H stretches. |

| MS (m/z) | A molecular ion peak corresponding to the mass of 2-azido-N-cyclohexylpropanamide. |

Protocol 2: Synthesis of 2-amino-N-cyclohexylpropanamide

This protocol outlines the synthesis of the corresponding α-amino amide by reacting this compound with an amine nucleophile, followed by deprotection if a protected amine is used. The direct reaction with ammonia can lead to over-alkylation, so a common strategy is to use a protected form of ammonia, like sodium azide followed by reduction, or to use a large excess of ammonia.[2]

Materials:

-

This compound

-

Ammonia (in a suitable solvent like methanol or as a gas) or a primary/secondary amine

-

Polar aprotic solvent (e.g., acetonitrile, DMF)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent in a round-bottom flask.

-

Add a large excess of the amine nucleophile (e.g., a solution of ammonia in methanol, or a primary/secondary amine, >10 eq) to the flask.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography or recrystallization as needed.

Expected Product Characterization Data (Estimated):

| Analysis | Expected Result |

| ¹H NMR | Signals for the cyclohexyl group, the propanamide backbone, and a characteristic shift for the proton alpha to the newly introduced amino group. The N-H protons of the amino group will also be visible. |

| ¹³C NMR | Signals for the cyclohexyl ring, the carbonyl carbon, and the carbon bearing the amino group. |